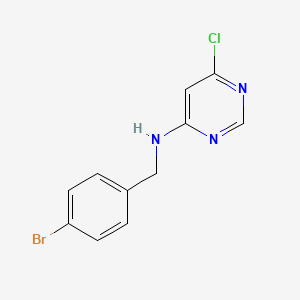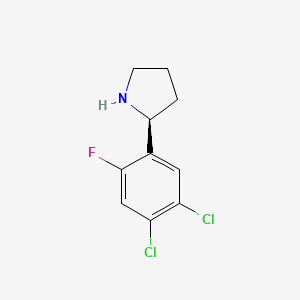
(S)-2-(4,5-Dichloro-2-fluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(4,5-Dichloro-2-fluorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 4,5-dichloro-2-fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(4,5-Dichloro-2-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dichloro-2-fluorobenzene and (S)-pyrrolidine.
Formation of Intermediate: The 4,5-dichloro-2-fluorobenzene is subjected to a nucleophilic substitution reaction with (S)-pyrrolidine under basic conditions to form the desired intermediate.
Purification: The intermediate is then purified using techniques such as column chromatography to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-(4,5-Dichloro-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(4,5-Dichloro-2-fluorophenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-(4,5-Dichloro-2-fluorophenyl)pyrrolidine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: The exact pathways depend on the specific application, but may include neurotransmitter modulation or enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
®-2-(4,5-Dichloro-2-fluorophenyl)pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(4,5-Dichloro-2-fluorophenyl)pyrrolidine: The racemic mixture of the compound.
2-(4,5-Dichlorophenyl)pyrrolidine: A similar compound lacking the fluorine atom.
Uniqueness: (S)-2-(4,5-Dichloro-2-fluorophenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. The presence of both chlorine and fluorine atoms also contributes to its unique reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C10H10Cl2FN |
|---|---|
Molekulargewicht |
234.09 g/mol |
IUPAC-Name |
(2S)-2-(4,5-dichloro-2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10Cl2FN/c11-7-4-6(9(13)5-8(7)12)10-2-1-3-14-10/h4-5,10,14H,1-3H2/t10-/m0/s1 |
InChI-Schlüssel |
PJIQQBLUBRMPPJ-JTQLQIEISA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2F)Cl)Cl |
Kanonische SMILES |
C1CC(NC1)C2=CC(=C(C=C2F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


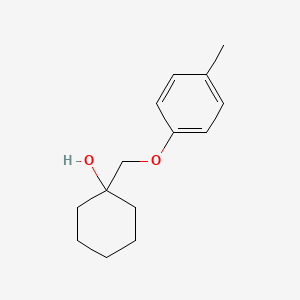
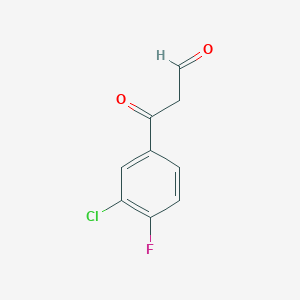
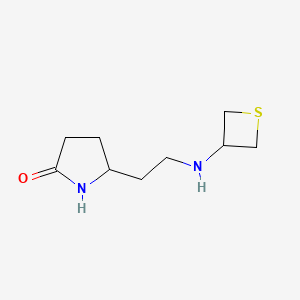
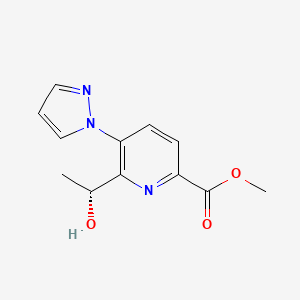
![Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13325092.png)
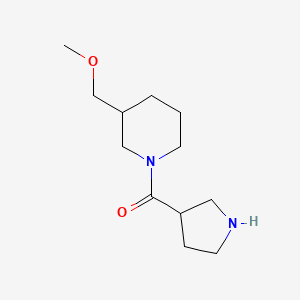

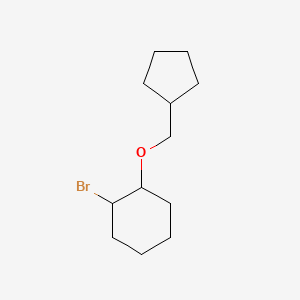
![4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B13325113.png)
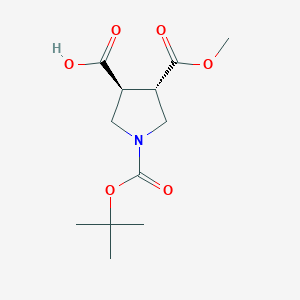
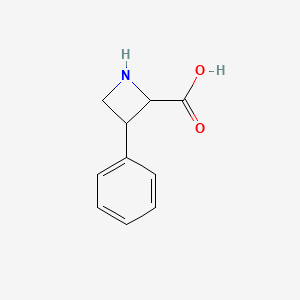

![6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13325154.png)
